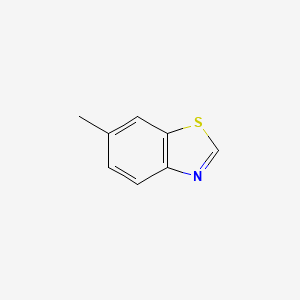

6-Methylbenzothiazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKILQAPNDCUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395841 | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-15-6 | |

| Record name | 6-Methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylbenzothiazole synthesis mechanism and pathway

An In-depth Technical Guide to the Synthesis of 6-Methylbenzothiazole

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for this compound and its key derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details the core chemical reactions, provides structured quantitative data, outlines detailed experimental protocols, and includes process diagrams for clarity.

Introduction

This compound is a heterocyclic aromatic organic compound featuring a benzene ring fused to a thiazole ring, with a methyl group at the 6th position.[1] This scaffold is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, dyes, and rubber additives.[1][2] Its derivatives, particularly 2-amino-6-methylbenzothiazole, are significant precursors for creating more complex molecules with a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[3] This guide will focus on the most prevalent and industrially relevant synthesis routes.

Core Synthesis Pathways

The synthesis of the this compound core generally proceeds through two major strategies:

-

The Hugershoff Reaction: Cyclization of an N-arylthiourea. This is a classic and widely used method, especially for producing 2-aminobenzothiazole derivatives.

-

Condensation of 2-Amino-4-methylthiophenol: Reaction of the key intermediate, 2-amino-4-methylthiophenol, with various single-carbon electrophiles (e.g., aldehydes, carboxylic acids, acyl chlorides).[4][5]

Pathway 1: Hugershoff Synthesis of 2-Amino-6-methylbenzothiazole

One of the most robust methods for creating the this compound scaffold is the synthesis of its 2-amino derivative from the readily available starting material, p-toluidine. This pathway involves the in-situ formation of p-tolylthiourea, followed by an oxidative cyclization.[6]

The overall reaction is as follows: p-toluidine + Sodium Thiocyanate → p-Tolylthiourea → 2-Amino-6-methylbenzothiazole

The mechanism involves the formation of p-tolylthiourea, which then undergoes electrophilic attack by a halogenating agent (like sulfuryl chloride or bromine). This initiates an intramolecular cyclization where the sulfur atom attacks the benzene ring, followed by elimination and aromatization to form the stable benzothiazole ring system.[6][7]

Caption: Hugershoff synthesis of 2-Amino-6-methylbenzothiazole.

Pathway 2: Condensation of 2-Amino-4-methylthiophenol

This pathway is highly versatile for synthesizing various 2-substituted 6-methylbenzothiazoles. The key starting material is 2-amino-4-methylthiophenol. This intermediate can be condensed with a range of reagents to install different functional groups at the 2-position.[8]

-

With Aldehydes: Forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield a 2-substituted-6-methylbenzothiazole.[8][9]

-

With Carboxylic Acids/Acyl Chlorides: Direct condensation leads to the formation of the benzothiazole ring.[4][5]

The general mechanism involves an initial nucleophilic attack by the amino group on the electrophilic carbon of the reagent, followed by an intramolecular nucleophilic attack by the thiol group to close the ring.

Caption: General condensation pathway for synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 2-Amino-6-methylbenzothiazole via the Hugershoff pathway, as adapted from established literature.[6]

| Parameter | Value | Reference |

| Starting Material | p-Toluidine | [6] |

| Molar Amount (p-toluidine) | 1.0 mole (107 g) | [6] |

| Molar Amount (Sodium Thiocyanate) | 1.1 moles (90 g) | [6] |

| Molar Amount (Sulfuryl Chloride) | 1.34 moles (180 g) | [6] |

| Solvent | Chlorobenzene | [6] |

| Reaction Temperature | Thiourea formation: 100°C; Cyclization: <50°C | [6] |

| Product | 2-Amino-6-methylbenzothiazole | [6] |

| Yield | 64–67% (105–110 g) | [6] |

| Melting Point (Purified) | 135–136°C | [6] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole[7]

This protocol is adapted from Organic Syntheses. A thorough risk assessment should be conducted before proceeding.

Materials:

-

p-Toluidine (107 g, 1.0 mole)

-

Chlorobenzene (700 ml)

-

Concentrated Sulfuric Acid (54 g, 0.55 mole)

-

Sodium Thiocyanate (90 g, 1.1 moles)

-

Sulfuryl Chloride (180 g, 1.34 moles)

-

Concentrated Ammonium Hydroxide

-

Ethanol

Procedure:

-

Thiourea Formation: In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in chlorobenzene. Add sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.

-

Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours. This forms the p-tolylthiourea in solution.

-

Cyclization: Cool the solution to 30°C. Add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, heat the mixture to 70°C and maintain this temperature until the evolution of hydrogen chloride and sulfur dioxide gases ceases (approximately 1 hour).

-

Work-up and Isolation: Reflux the mixture for 15 minutes, then remove the bulk of the chlorobenzene by steam distillation.

-

Filter the remaining hot solution. Make the filtrate alkaline to litmus paper using concentrated ammonium hydroxide.

-

Filter the precipitated crude 2-amino-6-methylbenzothiazole and wash it with water.

-

Purification: Dissolve the crude solid in hot ethanol, treat with activated carbon (Norit), and filter while hot. Dilute the filtrate with hot water and chill rapidly with vigorous stirring.

-

Filter the pale yellow granular product, wash with 30% ethanol, and dry to a constant weight.

Protocol 2: General Synthesis of 2-Aryl-6-methylbenzothiazole[6][9]

This is a general procedure for the condensation pathway.

Materials:

-

2-Amino-4-methylthiophenol (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Solvent (e.g., Ethanol, DMSO, or Toluene)

-

Oxidant (e.g., air, H₂O₂, or DDQ, depending on the method)

Procedure:

-

Reaction Setup: Dissolve 2-amino-4-methylthiophenol and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

-

Condensation & Cyclization: Heat the reaction mixture to the desired temperature (e.g., reflux). The reaction can often be catalyzed by a small amount of acid. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Oxidation: Depending on the solvent and conditions, oxidation of the dihydrobenzothiazole intermediate to the final aromatic product may occur spontaneously (e.g., in DMSO or with air) or may require the addition of an oxidizing agent.[8][10]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration and wash with a cold solvent. If it remains in solution, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-aryl-6-methylbenzothiazole.

Synthesis Workflow Overview

The following diagram illustrates the logical flow from common starting materials to the target this compound scaffold and its key derivatives.

Caption: Workflow from p-toluidine to various benzothiazoles.

References

- 1. CAS 2942-15-6: this compound | CymitQuimica [cymitquimica.com]

- 2. ijper.org [ijper.org]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Benzothiazole synthesis [organic-chemistry.org]

Physicochemical Properties of 6-Methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methylbenzothiazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

This compound is a heterocyclic organic compound with a molecular formula of C₈H₇NS.[1] It presents as a colorless to pale yellow liquid or solid and is characterized by a distinct aromatic odor.[1] Its solubility in water is relatively low, while it demonstrates greater solubility in organic solvents.[1]

The following table summarizes the key quantitative physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₇NS | [1][2][3] |

| Molecular Weight | 149.21 g/mol | [2][3] |

| Melting Point | 15.5 °C | [2] |

| Boiling Point | 250 °C | [2] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.32 ± 0.10 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Low in water, soluble in organic solvents | [1] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standardized experimental protocols. These methodologies are crucial for ensuring the accuracy and reproducibility of the obtained data.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary tube method.

-

Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes, and a heating source (e.g., Bunsen burner or heating block).

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or inserted into the heating block of a digital melting point apparatus.

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is also suitable for determining the boiling point of liquid samples like this compound.

-

Apparatus: Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, and a heating source.

-

Procedure:

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating liquid.

-

The apparatus is heated gently. As the liquid heats up, air trapped in the capillary tube will bubble out.

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A common concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.

-

¹H NMR Protocol:

-

The prepared sample is placed in an NMR tube.

-

The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

-

-

¹³C NMR Protocol:

-

Using the same sample, a ¹³C NMR experiment is set up.

-

Due to the low natural abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-noise ratio.

-

Proton decoupling is commonly employed to simplify the spectrum, resulting in single peaks for each unique carbon atom.

-

The data is processed similarly to the ¹H NMR spectrum.

-

b) Infrared (IR) Spectroscopy

-

Sample Preparation (for liquid): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (for solid): A small amount of solid this compound is ground with KBr powder and pressed into a thin pellet, or a Nujol mull is prepared.

-

Procedure:

-

A background spectrum of the empty sample holder (or the salt plates) is recorded.

-

The prepared sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

-

c) Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds when introduced via LC.

-

Analysis:

-

The sample is vaporized and then ionized.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of an organic compound like this compound.

Caption: Experimental workflow for physicochemical characterization.

References

A Technical Guide to the Spectral Analysis of 6-Methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 6-methylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for its identification and characterization.

Overview of this compound

This compound possesses a bicyclic structure comprising a benzene ring fused to a thiazole ring, with a methyl group substituted on the benzene ring at position 6. Its molecular formula is C₈H₇NS, and it has a molecular weight of approximately 149.21 g/mol . Understanding its spectral properties is crucial for confirming its synthesis, assessing its purity, and studying its role in various chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.

2.1. ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the thiazole proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (Thiazole ring) | ~9.0 | Singlet (s) | 1H |

| H4 (Benzene ring) | ~8.0 | Doublet (d) | 1H |

| H5 (Benzene ring) | ~7.4 | Doublet of doublets (dd) | 1H |

| H7 (Benzene ring) | ~7.8 | Singlet (s) | 1H |

| -CH₃ (Methyl group) | ~2.5 | Singlet (s) | 3H |

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole ring) | ~155 |

| C4 (Benzene ring) | ~122 |

| C5 (Benzene ring) | ~127 |

| C6 (Benzene ring) | ~138 |

| C7 (Benzene ring) | ~124 |

| C7a (Bridgehead) | ~135 |

| C3a (Bridgehead) | ~153 |

| -CH₃ (Methyl group) | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the aromatic system and the methyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | -CH₃ |

| ~1600 | C=N Stretch | Thiazole ring |

| 1500-1400 | C=C Stretch | Aromatic ring |

| ~820 | C-H Bend | Aromatic (para-substituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.

4.1. Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern will be characteristic of the stable benzothiazole ring system.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion Identity | Notes |

| 149 | [C₈H₇NS]⁺ | Molecular Ion (M⁺) |

| 148 | [M-H]⁺ | Loss of a hydrogen radical |

| 122 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 108 | [C₇H₆]⁺ | Loss of SCN |

Experimental Protocols

5.1. NMR Spectroscopy A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

5.2. IR Spectroscopy For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

5.3. Mass Spectrometry A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualized Workflows and Pathways

6.1. Spectral Analysis Workflow

The general workflow for the spectral analysis of an organic compound like this compound involves a systematic process from sample preparation to final structure elucidation.

Caption: General workflow for spectral data analysis.

6.2. Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer follows characteristic pathways for aromatic heterocyclic compounds.

6-Methylbenzothiazole: A Technical Deep Dive into its Biological Activity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylbenzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities of this compound, with a particular focus on its anticancer, antimicrobial, and neuroprotective properties. This document details the mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and cell cycle arrest. Key experimental protocols are outlined, and quantitative data from various studies are presented for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's interactions at a molecular level.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring. The substituent at the 6-position, in this case, a methyl group, influences the molecule's physicochemical properties and biological activity. Derivatives of this compound, particularly 2-amino-6-methylbenzothiazole, have been the subject of extensive research and have demonstrated a broad spectrum of pharmacological effects. These activities range from cytotoxicity against various cancer cell lines to inhibition of microbial growth and potential therapeutic applications in neurodegenerative diseases. This guide synthesizes the current understanding of this compound's biological profile to serve as a valuable resource for ongoing research and drug development efforts.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives are diverse. The majority of quantitative research has been conducted on derivatives, most notably 2-amino-6-methylbenzothiazole and its complexes.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. The primary mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity Type | Value | Reference |

| di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1) | Colorectal Carcinoma | IC50 | 12.34 ± 0.74 µM | [1] |

| 2-amino-6-methylbenzothiazole (L1) | Colorectal Carcinoma | IC50 | 389.45 ± 5.14 µM | [1] |

| Cobalt(II) complex of 2-amino-6-methylbenzothiazole | MCF-7 (Breast Cancer) | IC50 | 14.12 µM | [2] |

Antimicrobial and Antifungal Activity

Various derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound ID | Derivative Information | Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Reference |

| GG4 | 2-(1-(3-nitrophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 18 | 16 | 12 | |

| GG5 | 2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 14 | 12 | 10 | |

| GG7 | 2-(1-(2,4-dichlorophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 15 | 13 | 11 | |

| Ampicillin | Standard Antibiotic | 25 | 22 | Not Reported |

Concentration of test compounds was 50 mg/ml.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives

| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |

| 6-Nitro-2-aminobenzothiazole Derivative | 6.25 | 12.5 | 25 | 25 | [3] |

| 6-Chloro-2-aminobenzothiazole Derivative | 12.5 | 25 | 50 | 50 | [3] |

| Ciprofloxacin (Control) | 1.0 | 0.5 | 0.25 | N/A | [3] |

| Fluconazole (Control) | N/A | N/A | N/A | 2 | [3] |

Neuroprotective Activity

Certain derivatives of this compound have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease.

Table 4: MAO-B Inhibitory Activity of 2-Methylbenzothiazole Derivatives

| Compound | MAO-B Inhibition IC50 (µM) | Reference |

| 4d (a 2-methylbenzo[d]thiazole derivative) | 0.0046 | |

| 5e (a 2-methylbenzo[d]thiazole derivative) | Potent, but less so than 4d |

Mechanisms of Action

Anticancer Mechanism: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of this compound derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

-

Mitochondrial Apoptosis Pathway: Studies have shown that these compounds can modulate the expression of the Bcl-2 family of proteins. They tend to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

-

Cell Cycle Arrest: Some benzothiazole derivatives have been observed to cause cell cycle arrest, often at the G1 or G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin D1.

-

Inhibition of Proliferation Markers: A palladium(II) complex of 2-amino-6-methylbenzothiazole has been shown to inhibit the proliferation marker Ki-67, suggesting a direct impact on cell proliferation.[1]

Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.

Caption: Inhibition of cell proliferation markers by this compound derivatives.

Experimental Protocols

Synthesis of 2-Amino-6-methylbenzothiazole

A common method for the synthesis of 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with potassium thiocyanate and subsequent cyclization with bromine in glacial acetic acid.

-

Materials: p-toluidine, potassium thiocyanate, bromine, glacial acetic acid, ethanol, Norit (activated carbon).

-

Procedure:

-

A solution of p-toluidine in glacial acetic acid is prepared.

-

Potassium thiocyanate is dissolved in glacial acetic acid and added to the p-toluidine solution.

-

The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred for several hours.

-

The precipitated product is filtered, washed, and then dissolved in hot ethanol.

-

The solution is treated with Norit, filtered, and the product is recrystallized by the addition of hot water and subsequent cooling.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Materials: 96-well plates, cancer cell lines, culture medium, this compound derivative stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used for the preliminary screening of antimicrobial activity.

-

Materials: Mueller-Hinton Agar (MHA) plates, bacterial strains, sterile swabs, sterile cork borer, this compound derivative solution.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Aseptically swab the entire surface of the MHA plates with the inoculum.

-

Create uniform wells in the agar using a sterile cork borer.

-

Add a specific volume of the test compound solution into the wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measure the diameter of the zone of inhibition in millimeters.

-

Conclusion

This compound and its derivatives have demonstrated a wide array of promising biological activities, particularly in the realms of anticancer, antimicrobial, and neuroprotective research. The mechanisms of action, especially for anticancer activity, are beginning to be elucidated, with apoptosis induction via the mitochondrial pathway and cell cycle arrest being key pathways. While much of the potent activity is observed in derivatized forms of this compound, the core structure is fundamental to these effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future research should focus on elucidating the structure-activity relationships, optimizing lead compounds, and conducting in vivo studies to validate the in vitro findings.

References

Structure-activity relationship (SAR) of 6-Methylbenzothiazole derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methylbenzothiazole Derivatives

Introduction

Benzothiazole, a heterocyclic compound composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] The structural versatility of the benzothiazole nucleus, particularly at the C-2 and C-6 positions, allows for extensive chemical modifications to optimize therapeutic efficacy.[1][4][5]

The introduction of a methyl group at the 6-position of the benzothiazole core is a key structural feature that has been explored for its influence on biological activity. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their synthesis, biological evaluation, and the molecular interactions that govern their therapeutic potential. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthetic Protocols and Workflows

The synthesis of the 2-amino-6-methylbenzothiazole core, a common precursor, is frequently achieved through the reaction of p-toluidine with a thiocyanate salt in the presence of an oxidizing agent like bromine or sulfuryl chloride.[6][7] This core can then be subjected to various chemical modifications to generate a library of derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular targets like protein kinases and Heat Shock Protein 90 (Hsp90).[3][8]

Key SAR Insights:

-

Substitution at C-2: The introduction of substituted aryl groups at the 2-position is a common strategy. 2-Arylbenzothiazoles have shown promising antitumor activity.[9] For instance, linking the 2-amino group to various acetophenones can enhance cytotoxic effects.[10]

-

Substitution at C-6: While the methyl group at C-6 is the core focus, further modifications at this position through amide coupling have been used to probe SAR. A study on Hsp90 inhibitors showed that introducing various aromatic rings at position 6 via an amide linkage led to compounds with low micromolar antiproliferative activities against the MCF-7 breast cancer cell line.[8]

-

Sulphonamide Moiety: The incorporation of a sulphonamide scaffold into the 2,6-disubstituted benzothiazole structure has been shown to yield modest anti-cancer activity against MCF-7, HeLa, and MG63 cell lines.[11]

Table 1: Anticancer Activity of 6-Substituted Benzothiazole Derivatives

| Compound ID | Modification at C-2 | Modification at C-6 | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 5a | N-Boc-piperazine | Phenyl (amide link) | MCF-7 | 18.9 ± 0.4 | [8] |

| 5g | N-Boc-piperazine | 4-Chlorophenyl (amide link) | MCF-7 | 2.8 ± 0.1 | [8] |

| 9i | 4-Morpholinylaniline | Carboxylic acid | MCF-7 | 3.9 ± 0.1 | [8] |

| 40 | Acetamido | Nitro (precursor) + Sulphonamide | MCF-7 | 34.5 | [11] |

| 40 | Acetamido | Nitro (precursor) + Sulphonamide | HeLa | 44.15 | [11] |

| 40 | Acetamido | Nitro (precursor) + Sulphonamide | MG63 | 36.1 |[11] |

Many benzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. One such target is the Hsp90 chaperone protein, particularly its C-terminal domain (CTD). Inhibition of Hsp90 leads to the degradation of numerous client proteins involved in oncogenesis.

Antimicrobial Activity

This compound derivatives have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi.[4]

Key SAR Insights:

-

Substituents on the Benzene Ring: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) on a phenyl ring attached to the core structure can significantly enhance both antibacterial and antifungal activities.[10]

-

C-2 and C-7 Modifications: In one study, derivatives with methyl substitution at C-6 and various nitro-aryl groups at the C-2 and C-7 positions were synthesized. Compound D-5, with a specific arrangement of these groups, showed potent antifungal activity against Aspergillus niger.[7][12]

-

Thiazolidinone Hybrids: Hybrid molecules incorporating a thiazolidinone ring have been evaluated. While specific data for 6-methyl derivatives is limited in the provided context, related 4-Me-6-adamantane benzothiazole-thiazolidinones showed antibacterial activity with MIC values ranging from 0.10–0.75 mg/mL against various bacterial strains.[13] This suggests that hybridization is a promising strategy.

Table 2: Antifungal Activity of this compound Derivatives against Aspergillus niger

| Compound ID | Concentration | Zone of Inhibition (mm) | Standard (Griseofulvin) | Reference |

|---|---|---|---|---|

| D-5 | 50 µg/ml | 17 | 19 | [12] |

| 100 µg/ml | 24 | 26 | [12] | |

| D-6 | 50 µg/ml | 13 | 19 | [12] |

| 100 µg/ml | 19 | 26 | [12] | |

| D-8 | 50 µg/ml | 12 | 19 | [12] |

| 100 µg/ml | 18 | 26 | [12] | |

| D-9 | 50 µg/ml | 11 | 19 | [12] |

| | 100 µg/ml | 17 | 26 |[12] |

Experimental Protocols

General Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is a generalized procedure based on common synthetic methods.[6][7]

-

Suspension Preparation: Dissolve p-toluidine in a suitable solvent like glacial acetic acid or chlorobenzene, and cool the mixture.

-

Thiocyanation: Add a thiocyanate salt (e.g., sodium thiocyanate or potassium thiocyanate) to the suspension.

-

Oxidative Cyclization: Add an oxidizing agent, such as a solution of bromine in glacial acetic acid or sulfuryl chloride, dropwise while maintaining a low temperature (typically below room temperature).[6][7]

-

Heating: Heat the reaction mixture for several hours (e.g., 2-3 hours at 50-100°C) to complete the cyclization.

-

Work-up: Remove the solvent. The residue is then dissolved in hot water and treated with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.[6]

-

Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-6-methylbenzothiazole.[6]

In Vitro Anticancer Screening: MTT Assay

This protocol outlines the determination of cytotoxic activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antimicrobial Screening: Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[13]

-

Preparation: Dispense a suitable broth medium into the wells of a 96-well microtiter plate.

-

Serial Dilution: Prepare a two-fold serial dilution of each test compound directly in the wells of the plate.

-

Inoculation: Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard reference drug (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) should also be tested.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Summary of Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any attached moieties.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have consistently shown that modifications at the C-2 and C-6 positions are critical for modulating biological activity. For anticancer applications, the introduction of substituted aromatic rings, particularly through amide linkages, has yielded compounds with potent, low-micromolar efficacy. For antimicrobial purposes, the presence of electron-withdrawing or -donating groups on appended phenyl rings appears crucial for enhancing activity. Future research should focus on synthesizing novel analogues with diverse substitutions, exploring hybrid molecules, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential and identify lead compounds for further clinical development.

References

- 1. benthamscience.com [benthamscience.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Theoretical and Computational Insights into 6-Methylbenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylbenzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring system, serves as a pivotal structural motif in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering insights into its molecular structure, electronic properties, and potential biological mechanisms. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the benzothiazole scaffold.

Introduction

Benzothiazole and its derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities. The substitution of a methyl group at the 6-position of the benzothiazole core can significantly influence its physicochemical properties and biological interactions. Computational modeling and theoretical studies are indispensable tools for understanding these structure-activity relationships at the molecular level. This guide summarizes key computational data and methodologies relevant to the study of this compound, providing a foundation for further research and development.

Molecular Structure and Properties

The molecular structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT), to determine its optimized geometry and electronic properties.

Optimized Geometry

Table 1: Representative Calculated Bond Lengths for a Benzothiazole Derivative

| Bond | Bond Length (Å) |

|---|---|

| C1-S1 | 1.765 |

| S1-C2 | 1.874 |

| C2-N1 | 1.294 - 1.341 |

| N1-C7a | 1.390 |

| C7a-C3a | 1.400 |

| C3a-C4 | 1.390 |

| C4-C5 | 1.390 |

| C5-C6 | 1.390 |

| C6-C7 | 1.390 |

| C7-C7a | 1.400 |

| C6-C8 (Methyl) | 1.510 |

Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.

Table 2: Representative Calculated Bond Angles for a Benzothiazole Derivative

| Angle | Bond Angle (°) |

|---|---|

| C2-S1-C7a | 88.6 - 87.9 |

| S1-C2-N1 | 115.0 |

| C2-N1-C7a | 111.9 - 110.8 |

| N1-C7a-C7 | 120.0 |

| C7a-C3a-C4 | 120.0 |

| C3a-C4-C5 | 120.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C7 | 120.0 |

| C6-C7-C7a | 120.0 |

Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with computational methods, is a powerful tool for the structural elucidation of molecules. The calculated vibrational frequencies can be used to assign the experimentally observed infrared and Raman bands. A full vibrational analysis for this compound is not available, but studies on similar molecules provide insight into the expected vibrational modes.

Table 3: Representative Calculated Vibrational Frequencies for Benzothiazole Derivatives

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3150 - 3262 |

| C-H stretching (methyl) | 3008 - 3132 |

| C=N stretching | 1600 - 1650 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 750 - 900 |

| C-S stretching | 600 - 800 |

Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential as a pharmacophore.

Mulliken Atomic Charges

Mulliken population analysis is a method to estimate the partial atomic charges in a molecule, providing insights into its electrostatic potential and reactivity towards electrophiles and nucleophiles.

Table 4: Representative Calculated Mulliken Atomic Charges for a Benzothiazole Derivative

| Atom | Charge (e) |

|---|---|

| S1 | +0.1 to +0.3 |

| N1 | -0.2 to -0.4 |

| C2 | +0.2 to +0.4 |

| C6 (with methyl) | -0.1 to -0.2 |

| C8 (methyl) | -0.1 to -0.2 |

| H (methyl) | +0.1 to +0.2 |

Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 5: Representative Calculated HOMO-LUMO Energies and Gap for a Benzothiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These are representative values from studies on benzothiazole derivatives and may not be the exact values for this compound. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Potential Biological Activity and Signaling Pathways

Derivatives of benzothiazole have been extensively studied for their potential as therapeutic agents. Of particular interest is their ability to modulate key signaling pathways involved in cancer progression.

Inhibition of the PI3K/AKT Signaling Pathway

Recent studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. A novel benzothiazole derivative, PB11, has been shown to down-regulate the expression of PI3K and AKT, leading to the activation of caspases and subsequent apoptosis.[1][2]

Experimental Protocols: Computational Methodology

The following outlines a general methodology for the computational analysis of this compound based on standard practices for similar molecules.

Software

-

Gaussian 09/16: For performing DFT calculations, including geometry optimization, frequency calculations, and population analysis.

-

GaussView: For visualizing molecular structures and orbitals.

Geometry Optimization

-

The initial structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF).

-

The geometry is then fully optimized without any symmetry constraints using DFT with the B3LYP hybrid functional and the 6-311G(d,p) basis set.

-

The convergence criteria for the optimization are set to the default values of the Gaussian program.

Vibrational Frequency Calculation

-

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The calculated harmonic vibrational frequencies are typically scaled by an appropriate factor (e.g., ~0.96) to better match experimental values.

Electronic Property Calculations

-

Mulliken Population Analysis: Performed on the optimized geometry at the B3LYP/6-311G(d,p) level to obtain the partial atomic charges.

-

Frontier Molecular Orbitals: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation. The HOMO-LUMO gap is then calculated as the difference between these energies.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylbenzothiazole: Discovery and History

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Methylbenzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details the historical context of benzothiazole chemistry, outlines key synthetic methodologies with detailed experimental protocols, and presents a compilation of quantitative physical and spectral data. Furthermore, it explores the relevance of this compound derivatives in medicinal chemistry, with a focus on their role as monoamine oxidase B (MAO-B) inhibitors, and includes a visualization of the proposed inhibitory mechanism.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] Since their initial synthesis, benzothiazole and its derivatives have garnered substantial interest due to their diverse applications, particularly in the realm of medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and enzymatic inhibitory properties.[1][2][3]

This compound, a methylated derivative of the parent benzothiazole, serves as a crucial intermediate and building block in the synthesis of various biologically active molecules. Its discovery and the development of its synthetic routes are intrinsically linked to the broader history of benzothiazole chemistry.

Historical Perspective

The history of benzothiazole chemistry dates back to the late 19th century. In 1887, August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles.[4] Early work in the field primarily focused on the synthesis and characterization of various derivatives, driven by the burgeoning dye industry and the quest for novel chemical entities.

While a definitive first synthesis of the parent this compound is not prominently documented in readily available historical records, its preparation logically follows from the established methods for substituted benzothiazoles. The synthesis of the closely related and commercially significant precursor, 2-amino-6-methylbenzothiazole, has been well-documented since the early 20th century, with numerous synthetic approaches reported.[5] The parent this compound can be derived from this amino-substituted compound through deamination reactions, such as the Sandmeyer reaction.[6][7]

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound and its key precursor, 2-amino-6-methylbenzothiazole. These methods primarily involve the cyclization of a substituted aniline with a sulfur-containing reagent.

Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine

A common and well-established method for the synthesis of 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with a thiocyanate salt in the presence of an oxidizing agent. One of the most reliable procedures is the one described in Organic Syntheses.[5]

Experimental Protocol:

-

Step 1: Formation of p-Tolylthiourea. A solution of p-toluidine in a suitable solvent (e.g., chlorobenzene) is treated with sulfuric acid to form the sulfate salt. To this suspension, sodium thiocyanate is added, and the mixture is heated to form p-tolylthiourea in situ.[5]

-

Step 2: Oxidative Cyclization. The solution containing p-tolylthiourea is then cooled and treated with sulfuryl chloride. This induces an oxidative cyclization to form 2-amino-6-methylbenzothiazole.[5]

-

Step 3: Isolation and Purification. The product is isolated by filtration, followed by basification with ammonium hydroxide to precipitate the free base. The crude product is then purified by recrystallization from ethanol-water.[5]

Synthesis of this compound via Deamination of 2-Amino-6-methylbenzothiazole

The parent this compound can be prepared from 2-amino-6-methylbenzothiazole through a deamination reaction, a common transformation for aromatic amines. The Sandmeyer reaction provides a viable route for this conversion.[6][7]

Experimental Protocol (General Procedure):

-

Step 1: Diazotization. 2-Amino-6-methylbenzothiazole is dissolved in a cold aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid). A solution of sodium nitrite is then added dropwise at a low temperature (0-5 °C) to form the corresponding diazonium salt.[4]

-

Step 2: Deamination. The diazonium salt solution is then added to a solution of a reducing agent, such as hypophosphorous acid (H₃PO₂), which replaces the diazonium group with a hydrogen atom, yielding this compound.

-

Step 3: Isolation and Purification. The product can be extracted with an organic solvent and purified by distillation or chromatography.

Synthesis of 2-Substituted-6-methylbenzothiazoles

Derivatives of this compound can be synthesized by the condensation of 4-methyl-2-aminothiophenol with various reagents. For example, reaction with benzaldehyde yields 6-methyl-2-phenyl-1,3-benzothiazole.[2]

Experimental Workflow for 2-Substituted-6-methylbenzothiazole Synthesis:

Caption: General workflow for the synthesis of 2-substituted-6-methylbenzothiazoles.

Quantitative Data

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₈H₇NS | 149.21 | Liquid at RT | ~238 |

| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 164.23 | 135-136[5] | - |

| 6-Methyl-2-phenylbenzothiazole | C₁₄H₁₁NS | 225.31 | 125-126[8] | - |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 7.89 (d, J=8.3 Hz, 1H), 7.64 (s, 1H), 7.30 (d, J=8.3 Hz, 1H), 2.48 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.8, 152.5, 135.2, 134.8, 127.5, 122.9, 121.6, 21.6 |

| IR (KBr, cm⁻¹) | 3060, 2920, 1550, 1480, 1440, 1320, 820 |

| Mass Spectrum (EI, m/z) | 149 (M+), 148, 122, 91, 77 |

Note: Spectral data are compiled from various sources and may vary slightly depending on the experimental conditions.

Applications in Drug Development

Derivatives of this compound have shown significant promise in various areas of drug development, owing to their diverse pharmacological activities.

Monoamine Oxidase (MAO) Inhibition

Several this compound derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[9] MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

The inhibitory mechanism is believed to involve the interaction of the benzothiazole scaffold with the active site of the MAO-B enzyme. The aromatic rings of the benzothiazole can engage in π-π stacking interactions with aromatic residues in the enzyme's substrate-binding cavity, while the nitrogen and sulfur atoms can form hydrogen bonds or other non-covalent interactions, leading to the inhibition of the enzyme's catalytic activity.

Signaling Pathway of MAO-B Inhibition:

Caption: Mechanism of action of this compound derivatives as MAO-B inhibitors.

Anticancer and Antifungal Activity

Derivatives of this compound have also been investigated for their potential as anticancer and antifungal agents.[2][10] As anticancer agents, they have been shown to inhibit various cancer cell lines through mechanisms that may include the inhibition of enzymes like carbonic anhydrase.[3] In the context of antifungal activity, certain derivatives have demonstrated efficacy against pathogenic fungi, potentially by disrupting fungal cell membrane integrity or inhibiting key fungal enzymes.[10]

Conclusion

This compound is a compound with a rich history rooted in the development of heterocyclic chemistry. While its own discovery is not as celebrated as that of its parent molecule, its importance as a synthetic intermediate is undeniable. The synthetic routes to this compound and its derivatives are well-established, providing a platform for the exploration of its chemical and biological properties. The diverse pharmacological activities exhibited by its derivatives, particularly as MAO-B inhibitors, underscore the continued relevance of this compound in modern drug discovery and development. This technical guide serves as a foundational resource for scientists and researchers working with this versatile and promising chemical entity.

References

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. acgpubs.org [acgpubs.org]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 6-Methylbenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-methylbenzothiazole in various organic solvents. Acknowledging the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and provides detailed experimental protocols for its determination. The information herein is intended to empower researchers to accurately measure and understand the solubility of this compound in their specific applications.

Core Concepts: Understanding the Solubility of this compound

This compound is a heterocyclic aromatic compound. Its molecular structure, featuring a fused benzene and thiazole ring with a methyl group substituent, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. As a largely non-polar molecule with some capacity for weak polar interactions, this compound is expected to be more soluble in organic solvents than in water.[1] The aromatic nature of the molecule suggests favorable interactions with aromatic solvents, while the nitrogen and sulfur heteroatoms may allow for some interaction with more polar solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of the solvent can interact with the heteroatoms of the benzothiazole ring system. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[2] | |

| Polar Protic | Methanol, Ethanol | Moderate | The non-polar backbone of this compound may limit high solubility, though some interaction with the alcohol group is possible.[3] |

| Non-Polar Aromatic | Toluene, Benzene | High | Favorable π-π stacking interactions are expected between the aromatic rings of the solvent and this compound.[3] |

| Halogenated | Dichloromethane (DCM) | High | DCM provides a good balance of polarity to effectively dissolve the compound.[3] |

| Non-Polar Aliphatic | Hexane, Heptane | Low to Moderate | Limited interactions are expected between the aliphatic solvent and the aromatic structure of this compound.[3] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[4]

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid particles.

-

-

Quantification (using HPLC as an example):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by injecting these standards into the HPLC and plotting the peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Recording Template

It is crucial for researchers to meticulously record their experimental findings. The following table provides a template for documenting the solubility of this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary theoretical background and practical, detailed protocols for its determination. By following the outlined experimental procedures, researchers, scientists, and drug development professionals can obtain reliable and reproducible solubility data, which is critical for a wide range of applications, from reaction chemistry to formulation development. The principles and methodologies described here form a robust framework for investigating the physicochemical properties of this compound and its derivatives.

References

Quantum Chemical Calculations for 6-Methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-Methylbenzothiazole. While a complete set of published quantum chemical data specifically for this compound is not currently available in the reviewed literature, this document outlines the established computational methodologies and presents representative data from closely related benzothiazole derivatives. This guide serves as a robust framework for researchers initiating new computational studies on this compound and its analogues, particularly in the context of drug design and materials science.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a thiazole ring, with a methyl group substituted at the 6-position.[1][2] Benzothiazole and its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[3][4] They are crucial scaffolds in medicinal chemistry and are also utilized in industrial applications such as the synthesis of dyes.[5][6] Understanding the fundamental molecular properties of this compound through computational methods is paramount for the rational design of novel therapeutic agents and functional materials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into molecular geometry, vibrational modes, and electronic characteristics, which are often difficult or impossible to obtain through experimental means alone.[7][8]

Theoretical Molecular Structure and Properties

While specific calculated data for this compound is sparse in the literature, calculations for the parent molecule, benzothiazole, and its other derivatives have been extensively reported. These studies consistently employ DFT methods to predict molecular geometries and electronic properties.[1][9] The most common approach involves geometry optimization using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p).[3]

Geometric Parameters

The optimized geometry of this compound would be expected to be largely planar, consistent with its aromatic character.[9] The fusion of the benzene and thiazole rings creates a rigid structure. The addition of the methyl group at the 6-position is not expected to significantly distort the planarity of the bicyclic system. For illustrative purposes, the following table presents typical calculated bond lengths and angles for benzothiazole derivatives from DFT studies.[1][10]

Table 1: Representative Calculated Geometric Parameters for Benzothiazole Derivatives (DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.76 - 1.78 | C-S-C | 88 - 90 |

| C=N | 1.30 - 1.35 | C-N-C | 108 - 110 |

| C-C (aromatic) | 1.38 - 1.42 | C-C-C (aromatic) | 118 - 122 |

| C-H | 1.08 - 1.10 | H-C-C | 119 - 121 |

| C-CH₃ | 1.50 - 1.52 | C-C-CH₃ | 120 - 122 |

Note: These are representative values from studies on various benzothiazole derivatives and are intended for illustrative purposes. Actual values for this compound will vary.

Vibrational Analysis

Theoretical vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes and their corresponding frequencies.[3][11] The calculated harmonic frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.[12]

Key vibrational modes for this compound would include:

-

C-H stretching in the aromatic ring and methyl group.[3]

-

C=N stretching of the thiazole ring.[3]

-

C-S stretching.[3]

-

Aromatic C-C stretching and ring breathing modes.[3]

-

C-H in-plane and out-of-plane bending.[3]

Table 2: Representative Calculated Vibrational Frequencies for Benzothiazole Derivatives (DFT/B3LYP, Scaled)

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2900 |

| C=N Stretch | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H In-plane Bend | 1300 - 1000 |

| C-S Stretch | 800 - 650 |

| C-H Out-of-plane Bend | 900 - 700 |

Note: These are general ranges observed for benzothiazole derivatives. Specific frequencies for this compound would need to be calculated.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.[13] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.[14][15]

Table 3: Representative Calculated Electronic Properties for Benzothiazole Derivatives (DFT/B3LYP)

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 |

Note: Values are illustrative and depend on the specific derivative and computational method.

Experimental Protocols: A Theoretical Approach

Synthesis of this compound

A common synthetic route to 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with sodium thiocyanate in the presence of an acid, followed by cyclization with an oxidizing agent like sulfuryl chloride.[16] The parent this compound can be synthesized through various methods, often starting from 2-amino-6-methylbenzothiazole.[4][5]

Spectroscopic Characterization

Experimental spectra are essential for validating the results of quantum chemical calculations.

-

FTIR and FT-Raman Spectroscopy: Spectra would be recorded for the synthesized this compound to identify its characteristic vibrational modes.[6]

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be measured in a suitable solvent (e.g., ethanol or cyclohexane) to determine the electronic transition energies.[6]

-